molecular formula C14H13FN2O4S B13523870 2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate

2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate

Cat. No.: B13523870
M. Wt: 324.33 g/mol
InChI Key: DWTUSOAGPPQIPU-UHFFFAOYSA-N
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Description

2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfurofluoridate group attached to a phenyl ring, further connected to a carbamoylphenyl group through an amino-methyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate typically involves multiple steps. One common approach is the reaction of 4-carbamoylphenylamine with formaldehyde to form an intermediate, which is then reacted with phenyl sulfurofluoridate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfurofluoridate group may play a crucial role in the compound’s reactivity, facilitating the formation of covalent bonds with target molecules. Pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Comparison: Compared to similar compounds, 2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate is unique due to its sulfurofluoridate group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and potential for forming stable covalent bonds, making it valuable in various applications.

Properties

Molecular Formula

C14H13FN2O4S

Molecular Weight

324.33 g/mol

IUPAC Name

1-[(4-carbamoylanilino)methyl]-2-fluorosulfonyloxybenzene

InChI

InChI=1S/C14H13FN2O4S/c15-22(19,20)21-13-4-2-1-3-11(13)9-17-12-7-5-10(6-8-12)14(16)18/h1-8,17H,9H2,(H2,16,18)

InChI Key

DWTUSOAGPPQIPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C(=O)N)OS(=O)(=O)F

Origin of Product

United States

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